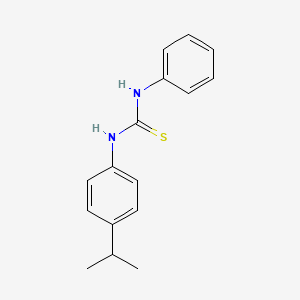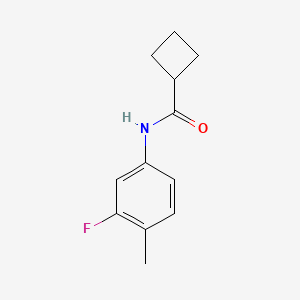![molecular formula C17H18BrFN2O3S B4689062 N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide](/img/structure/B4689062.png)
N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide, also known as BFA-3I, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BFA-3I is a small molecule inhibitor that has been shown to have promising effects on various biological processes.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide has been shown to have potential applications in various scientific research fields. It has been studied for its effects on cancer cells, specifically on the growth and proliferation of pancreatic cancer cells. This compound has also been studied for its effects on the immune system, specifically on the activation of T cells. Additionally, this compound has been studied for its potential use as a tool to study the role of protein-protein interactions in biological processes.
Mécanisme D'action
N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide is a small molecule inhibitor that targets protein-protein interactions. Specifically, it binds to the protein BCL-2-associated athanogene 3 (BAG3), which is involved in various cellular processes including cell survival, apoptosis, and autophagy. By inhibiting the interaction between BAG3 and its binding partners, this compound disrupts these cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In T cells, this compound has been shown to enhance T cell activation and cytokine production. Additionally, this compound has been shown to induce autophagy in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide in lab experiments is its specificity for BAG3. This allows researchers to study the effects of inhibiting BAG3 specifically, without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal concentration and duration of treatment to minimize toxicity while still achieving the desired effects.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide. One potential application is in the treatment of pancreatic cancer. Further studies are needed to determine the efficacy of this compound as a potential therapeutic agent for this disease. Additionally, this compound could be used as a tool to study the role of protein-protein interactions in other biological processes. Further studies are needed to determine the full extent of this compound's effects on the immune system and its potential use in immunotherapy. Finally, further studies are needed to optimize the synthesis and purification of this compound for use in lab experiments.
Propriétés
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(4-bromo-2-fluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O3S/c1-21(25(23,24)14-6-3-2-4-7-14)11-5-8-17(22)20-16-10-9-13(18)12-15(16)19/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSJOTMNLBJXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=C(C=C(C=C1)Br)F)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4688979.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide](/img/structure/B4688985.png)
![2-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4688987.png)
![ethyl 3-[({N-[(4-methyl-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4688994.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4688997.png)
![2-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B4689003.png)
![N-benzyl-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B4689004.png)
![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4689014.png)


![methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate](/img/structure/B4689032.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4689036.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4689044.png)
![3-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4689065.png)